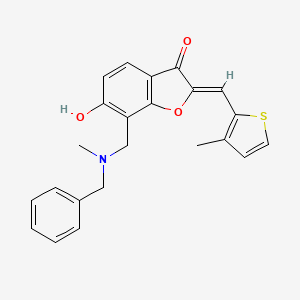
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H21NO3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family, known for its diverse biological activities. Benzofuran derivatives are recognized for their potential therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and data tables.
Structure and Properties
The compound's structure can be broken down into key components:
- Benzofuran Core : The benzofuran moiety is a common scaffold in many bioactive compounds.
- Substituents : The presence of a benzyl(methyl)amino group and a methylthiophenyl group contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. In K562 human leukemia cells, certain benzofuran derivatives were reported to induce approximately 24% apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |
|---|---|---|---|
| Compound 21b | K562 | 24 | ROS generation |
| Compound 29c | K562 | 24 | Mitochondrial dysfunction |
| (Z)-7... | Various | TBD | TBD |
Anti-inflammatory Properties
Benzofuran derivatives have shown promising anti-inflammatory effects. A study highlighted that certain derivatives could significantly reduce pro-inflammatory cytokines such as TNF and IL-1 by over 90% in vitro. This suggests that (Z)-7... may also possess similar anti-inflammatory capabilities, potentially making it beneficial for managing chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives is well-documented. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.78 μg/mL . This suggests that (Z)-7... may also have significant antibacterial properties.
Table 2: Antimicrobial Activity of Related Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.78 |
| Compound B | E. coli | 1.5 |
| (Z)-7... | TBD | TBD |
Case Studies
- Study on Apoptosis Induction : A series of benzofuran derivatives were tested for their ability to induce apoptosis in K562 cells. Results indicated that compounds with structural similarities to (Z)-7... significantly increased caspase activity, suggesting a strong pro-apoptotic effect .
- Antimicrobial Efficacy : In a comparative study, several benzofuran derivatives were evaluated for their antimicrobial activity against M. tuberculosis and other pathogens. The findings showed that modifications at specific positions on the benzofuran ring enhanced antibacterial potency .
Eigenschaften
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-15-10-11-28-21(15)12-20-22(26)17-8-9-19(25)18(23(17)27-20)14-24(2)13-16-6-4-3-5-7-16/h3-12,25H,13-14H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZFCVGPBUQMKX-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













